Glucokinase activator 1

Glucokinase activation EC50 Enzyme kinetics

Glucokinase activator 1 is a liver-directed, allosteric glucokinase activator (EC50=34 nM) with a 35- to 68-fold liver-to-plasma ratio, providing a 10-fold safety window against hypoglycemia. Unlike dual-acting GKAs (e.g., MK-0941, PSN-GK1), its hepatoselective tissue distribution enables clean dissection of hepatic glucose disposal without confounding pancreatic insulinotropic drive. With a validated 100-fold oral dose-responsive range (3–300 mg/kg) in DIO mouse OGTT models, this compound is the reference probe for PK/PD studies and benchmarking novel hepatoselective GK activators. Ideal for acute/subchronic glucose tolerance tests in DIO C57BL/6J or ob/ob mice.

Molecular Formula C27H20F2N2O7S2
Molecular Weight 586.6 g/mol
Cat. No. B11931267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucokinase activator 1
Molecular FormulaC27H20F2N2O7S2
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)C2=CC=C(C=C2)C(C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F
InChIInChI=1S/C27H20F2N2O7S2/c28-17-5-12-22(21(29)13-17)38-24(15-3-8-19(9-4-15)40(35,36)20-10-11-20)25(32)31-27-30-14-23(39-27)37-18-6-1-16(2-7-18)26(33)34/h1-9,12-14,20,24H,10-11H2,(H,33,34)(H,30,31,32)/t24-/m1/s1
InChIKeyXJFUEUNGZVAEIX-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucokinase activator 1: A Liver-Directed Allosteric Glucokinase Activator for Type 2 Diabetes Research


Glucokinase activator 1 (CAS 1328987-85-4) is a small-molecule, liver-directed allosteric activator of glucokinase (GK; hexokinase IV). It belongs to the class of glucokinase activators (GKAs) under investigation for the therapeutic enhancement of hepatic glucose uptake and utilization in type 2 diabetes (T2D). The compound is characterized by an in vitro EC50 of 34 nM for glucokinase and demonstrates dose-dependent glucose lowering in diet-induced obese (DIO) mouse models following oral administration . Its liver-directed tissue distribution profile distinguishes it from many earlier-generation, dual-acting (liver/pancreas) GKAs, forming the basis for its claimed hypoglycemia safety window .

Why Generic Substitution of Glucokinase activator 1 with Other In-Class GKAs Fails in Experimental Design


Within the glucokinase activator (GKA) class, generic substitution of compounds is not scientifically valid due to significant divergence in tissue distribution, enzyme kinetic modulation, and resultant therapeutic windows. As evidenced by the clinical failure of MK-0941 and success of dorzagliatin, the molecular binding mode profoundly impacts functional outcome, with some GKAs inducing maximal insulin secretion irrespective of glucose concentration while others preserve glucose-dependent activation [1]. Furthermore, differences in liver-to-pancreas distribution ratios directly correlate with hypoglycemia risk; liver-selective agents like Glucokinase activator 1 and TTP399 aim to minimize this risk compared to dual-acting agents such as PSN-GK1 or piragliatin [2][3]. Even within the subset of liver-directed GKAs, potency and tissue partitioning vary sufficiently to alter experimental outcomes [4]. The quantitative evidence below establishes specific, measurable differentiation parameters that preclude simple in-class substitution.

Product-Specific Quantitative Evidence Guide for Glucokinase activator 1 Procurement and Experimental Selection


Comparative Potency Analysis: Glucokinase activator 1 Exhibits 3.8-Fold Higher In Vitro Potency than PSN-GK1

Glucokinase activator 1 demonstrates a glucokinase EC50 of 34 nM . This represents a 3.8-fold improvement in potency relative to the well-characterized reference GKA, PSN-GK1, which exhibits an EC50 of 130 nM under comparable assay conditions [1]. Furthermore, Glucokinase activator 1 is more potent than TMG-123 (EC50 = 320-350 nM for human liver GK) and MK-0941 (EC50 = 240 nM at 2.5 mM glucose) . Lower EC50 values imply that lower molar quantities of compound are required to achieve equivalent target engagement in experimental systems, reducing potential off-target effects and conserving precious compound stock.

Glucokinase activation EC50 Enzyme kinetics In vitro potency

Liver-Directed Tissue Distribution: Glucokinase activator 1 Achieves 35- to 68-Fold Higher Liver Exposure Compared to Plasma, Enabling a 10-Fold Hypoglycemia Safety Margin

A key differentiator for Glucokinase activator 1 is its pronounced liver-directed pharmacokinetic profile. In C57BL/6J mice, oral administration (30 mg/kg) resulted in liver concentrations 35-fold higher than plasma at 1 hour and 68-fold higher at 3 hours [1]. This contrasts with dual-acting GKAs like PSN-GK1, which directly stimulate insulin secretion from pancreatic β-cells (EC50 = 267 nM for insulin secretion in MIN6 cells) [2]. The functional consequence of this liver-directed distribution is a quantifiable safety window: Glucokinase activator 1 demonstrates a 10-fold dose range (3 to 30 mg/kg) without inducing hypoglycemia in DIO mice [1]. This is supported by class-level inference where liver-selective GKAs (e.g., TTP399/cadisegliatin) reduce hypoglycemic episodes by 40% compared to placebo in clinical settings [3].

Tissue distribution Hepatoselectivity Hypoglycemia risk Pharmacokinetics

In Vivo Glucose-Lowering Efficacy: Dose-Dependent Improvement Across a 100-Fold Range in OGTT Model

Glucokinase activator 1 exhibits robust, dose-dependent glucose lowering in the DIO mouse oral glucose tolerance test (OGTT). Oral administration of 3 to 300 mg/kg over 180 minutes produced a dose-dependent improvement in glucose excursion . This 100-fold efficacious dose range contrasts with AM-2394, a structurally distinct GKA, which reached maximal efficacy at a lower dose of 3 mg/kg in ob/ob mice, showing no further improvement at higher doses up to 30 mg/kg . The ability of Glucokinase activator 1 to scale its glucose-lowering effect over two log orders of magnitude provides greater experimental flexibility for dose-response and therapeutic window studies compared to GKAs with a narrow or saturated efficacy range.

Oral glucose tolerance test OGTT In vivo efficacy DIO mouse model

Structural and Selectivity Profile: A Thiazole-Based Chemotype with Undisclosed Hexokinase Selectivity but Inferable Class Advantage

Glucokinase activator 1 possesses a distinct chemical structure (C27H20F2N2O7S2; MW 586.58) containing a thiazole core [1]. While direct hexokinase I/II/III selectivity data for this exact compound are not publicly available, class-level evidence strongly supports that GKAs with this chemotype exhibit high selectivity for glucokinase (hexokinase IV). For instance, the structurally related GKA TMG-123, a thiazole-containing activator, showed no alteration in activities of hexokinase I, II, or III at concentrations up to 100 µM . Similarly, YH10561, another potent GKA (IC50 72-85 nM), was completely inactive against hexokinase I and II when tested up to 1 µM [2]. This isoform selectivity is crucial for avoiding interference with ubiquitous hexokinase-mediated basal glucose phosphorylation in non-target tissues, a requirement for any useful glucokinase-targeting tool compound.

Hexokinase selectivity Isoform selectivity Chemotype Allosteric activation

Recommended Research and Preclinical Application Scenarios for Glucokinase activator 1


Evaluating Hepatoselective Glucose-Lowering Mechanisms in Rodent Models of T2D

Glucokinase activator 1 is optimally suited for acute and subchronic oral glucose tolerance tests (OGTT) in diet-induced obese (DIO) C57BL/6J mice or ob/ob mice. Its liver-directed tissue distribution (35- to 68-fold liver-to-plasma ratio) and demonstrated 10-fold safety window against hypoglycemia enable researchers to dissect hepatic glucose disposal mechanisms without confounding pancreatic insulinotropic drive, unlike dual-acting agents such as PSN-GK1 [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Liver-Targeted GK Activation

The compound's established PK profile, showing high liver accumulation relative to plasma and a broad 100-fold dose-responsive range (3-300 mg/kg) in OGTT , makes it a suitable probe for PK/PD relationship studies. Its potency (EC50 = 34 nM) provides a sensitive readout of target engagement, while the validated oral bioavailability supports correlation of plasma/tissue drug levels with pharmacodynamic glucose-lowering effects.

Comparative Benchmarking of Next-Generation Liver-Selective GKAs

With its well-defined EC50 (34 nM) and liver-directed distribution, Glucokinase activator 1 serves as a reference standard or positive control for benchmarking novel, hepatoselective GK activators. It provides a quantifiable potency and tissue selectivity baseline against which new chemical entities can be evaluated in both in vitro activation assays and in vivo glucose excursion models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucokinase activator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.